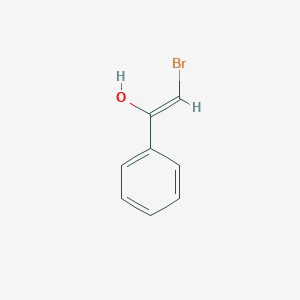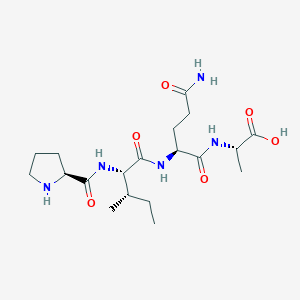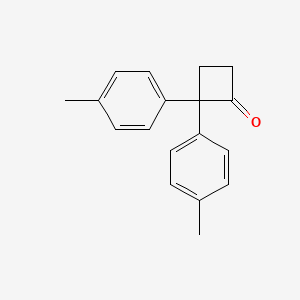
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is an organic compound that features a butoxycarbonyl group, a hydroxy group, and a methyl group attached to a hex-5-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato typically involves the protection of amino functions using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products
The major products formed from these reactions include alcohols, carbonyl compounds, and deprotected amines.
Scientific Research Applications
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato involves the protection of amino groups by forming a stable Boc derivative. This protection is crucial in multi-step organic syntheses to prevent unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) derivatives: These compounds also feature the Boc protecting group and are used in similar applications.
Carbamate derivatives: Similar in structure and used for protecting amino groups in organic synthesis.
Uniqueness
3-(Butoxycarbonyl)-2-hydroxy-3-methylhex-5-enoatato is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in complex organic syntheses .
Properties
CAS No. |
676257-69-5 |
|---|---|
Molecular Formula |
C12H19O5- |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-butoxycarbonyl-2-hydroxy-3-methylhex-5-enoate |
InChI |
InChI=1S/C12H20O5/c1-4-6-8-17-11(16)12(3,7-5-2)9(13)10(14)15/h5,9,13H,2,4,6-8H2,1,3H3,(H,14,15)/p-1 |
InChI Key |
HPKYXVXAUVGFFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C(C)(CC=C)C(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


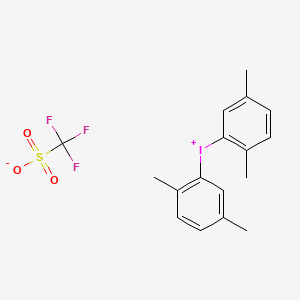
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
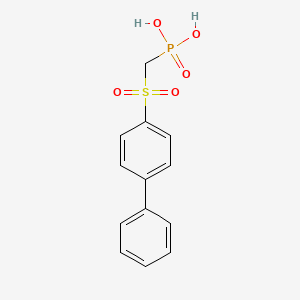

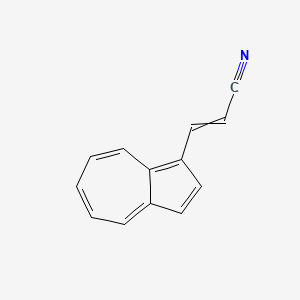
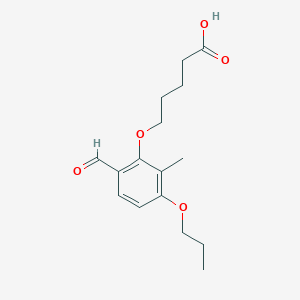
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)

![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
